molecular formula C10H9ClIN3 B13543951 4-Chloro-1-(4-iodobenzyl)-1h-pyrazol-3-amine

4-Chloro-1-(4-iodobenzyl)-1h-pyrazol-3-amine

Cat. No.: B13543951
M. Wt: 333.55 g/mol
InChI Key: UBYIIDZUENCIFL-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a chloro group, an iodobenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-iodobenzyl bromide, which is then reacted with 4-chloro-1H-pyrazole-3-amine under specific conditions to yield the target compound.

  • Preparation of 4-Iodobenzyl Bromide

      Starting Material: 4-Iodotoluene

      Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide

      Conditions: Reflux in carbon tetrachloride (CCl₄)

      :

      Reaction: C7H7I+NBSC7H6BrI+HBr\text{C}_7\text{H}_7\text{I} + \text{NBS} \rightarrow \text{C}_7\text{H}_6\text{BrI} + \text{HBr} C7​H7​I+NBS→C7​H6​BrI+HBr

  • Coupling Reaction

      Starting Material: 4-Iodobenzyl bromide

      Reagents: 4-Chloro-1H-pyrazole-3-amine, base (e.g., potassium carbonate)

      Conditions: Solvent (e.g., dimethylformamide), elevated temperature

      :

      Reaction: C7H6BrI+C3H3ClN2H2C10H8ClIN2+HBr\text{C}_7\text{H}_6\text{BrI} + \text{C}_3\text{H}_3\text{ClN}_2\text{H}_2 \rightarrow \text{C}_{10}\text{H}_8\text{ClIN}_2 + \text{HBr} C7​H6​BrI+C3​H3​ClN2​H2​→C10​H8​ClIN2​+HBr

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can be involved in redox reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro or iodo groups.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole-3-amine: Lacks the iodobenzyl group, making it less bulky and potentially less reactive.

    4-Iodo-1H-pyrazole-3-amine: Lacks the chloro group, which may affect its binding properties and reactivity.

    1-(4-Iodobenzyl)-1H-pyrazole-3-amine: Lacks the chloro group, similar to the previous compound but with the iodobenzyl group intact.

Uniqueness

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both chloro and iodobenzyl groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClIN3

Molecular Weight

333.55 g/mol

IUPAC Name

4-chloro-1-[(4-iodophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9ClIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)

InChI Key

UBYIIDZUENCIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)I

Origin of Product

United States

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